

The Discovery and Development of Trimelamol: A Technical Overview

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Compound of Interest

Compound Name: Trimelamol

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Trimelamol (also known as CB 10-375 and NSC 283162) is a synthetic, water-soluble analogue of the alkylating agent hexamethylmelamine. Developed as a second-generation s-triazine derivative, **Trimelamol** was designed to circumvent the need for metabolic activation and to allow for parenteral administration, addressing key limitations of its parent compound. Its primary mechanism of action is the formation of DNA interstrand crosslinks, leading to cytotoxic effects in proliferating cancer cells. Preclinical studies demonstrated its activity against various tumor cell lines, including those resistant to platinum-based chemotherapy. Clinical development, primarily focused on ovarian and lung cancer, proceeded through Phase I and II trials. While demonstrating some anti-tumor activity, its clinical utility was ultimately limited. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **Trimelamol**, presenting key preclinical and clinical data, experimental methodologies, and the molecular pathways underpinning its activity.

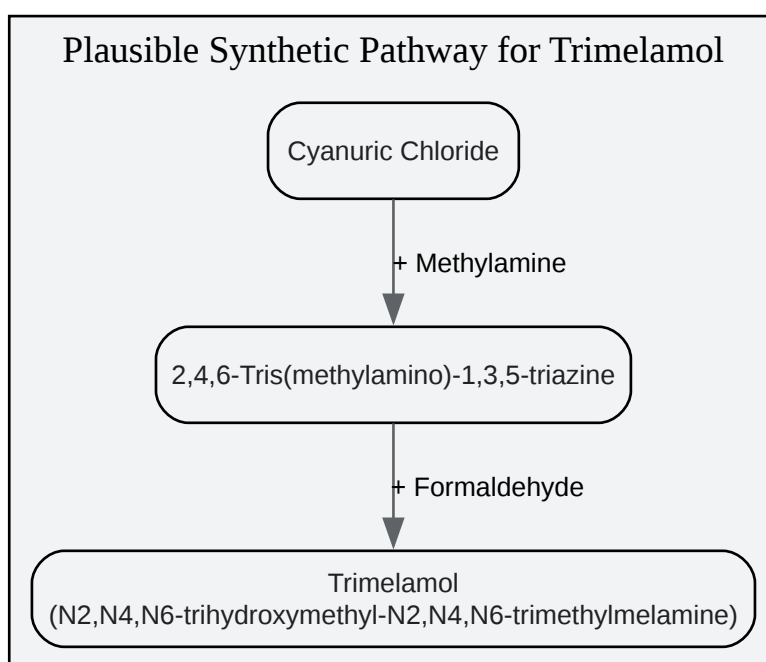
Discovery and Rationale for Development

Trimelamol was developed as an analogue of hexamethylmelamine with the key advantages of not requiring metabolic activation and being sufficiently soluble for parenteral administration. This addressed significant limitations of hexamethylmelamine, allowing for more direct and controllable dosing. The development was part of a broader effort to create cytotoxic agents with improved pharmacological profiles.

Synthesis of Trimelamol

While a specific, detailed protocol for the initial synthesis of **Trimelamol** is not readily available in the public domain, the general synthesis of 2,4,6-trisubstituted-1,3,5-triazines proceeds via sequential nucleophilic substitution of cyanuric chloride[1][2]. The synthesis of **Trimelamol**, or N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, would logically follow a similar pathway.

A plausible synthetic route is outlined below:



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Caption: Plausible synthetic pathway for **Trimelamol**.

Preclinical Development

In Vitro Cytotoxicity

Trimelamol demonstrated a broad spectrum of cytotoxicity against various cancer cell lines. The reported IC50 values highlight its potential as an anti-neoplastic agent.

Cell Line	Type	IC50 (μM)
GCT	Germ Cell Tumor	24.3
L1210	Murine Lymphocytic Leukemia	33.4
NCI-H69	Human Small Cell Lung Cancer	8.5
PC-6	Murine Plasmacytoma	12.9

Note: Data extracted from MedChemExpress product information. The exact experimental conditions for these IC50 determinations are not specified.

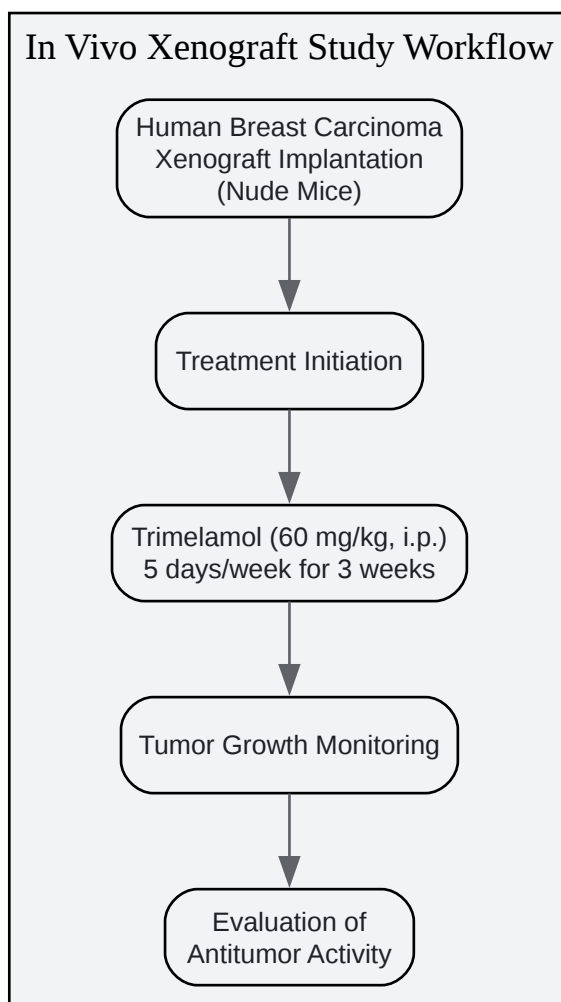
In Vivo Antitumor Activity

An in vivo study investigated the antitumor effect of **Trimelamol** against human breast carcinoma xenografts in nude mice. The study utilized several estrogen receptor (ER)-positive (T-61, Br-10, R-27, MCF-7) and one ER-negative (MX-1) tumor model[3].

Experimental Protocol: Human Breast Carcinoma Xenograft Study

- Animal Model: Nude mice.
- Tumor Implantation: Subcutaneous implantation of human breast carcinoma xenografts.
- Treatment: **Trimelamol** was administered intraperitoneally at a dose of 60 mg/kg, dissolved in 5% dimethylsulfoxide (DMSO) with 5% glucose.
- Dosing Schedule: Daily injections for 5 consecutive days, repeated weekly for three weeks.
- Endpoints: Tumor growth inhibition was monitored.

Trimelamol demonstrated potent, dose-responsive antitumor activity against the T-61 and MX-1 xenografts and a marginal effect on the Br-10 model. The R-27 and MCF-7 models were insensitive to the agent[3]. This spectrum of activity was noted to be similar to that of hexamethylmelamine in the same models.



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Caption: Experimental workflow for the in vivo xenograft study.

Clinical Development

Phase I Clinical Trial

A Phase I clinical trial of **Trimelamol** was conducted to determine its maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile. Two intravenous administration schedules were evaluated: a single infusion repeated every 3 weeks, and three daily doses repeated every 3 weeks.

Key Findings from the Phase I Trial:

Parameter	Single Dose Schedule	3-Day Schedule
Maximum Tolerated Dose (MTD)	2400 mg/m ²	1000 mg/m ²
Dose-Limiting Toxicity (DLT)	Myelosuppression	Myelosuppression (less severe)
Other Toxicities	Nausea and vomiting (WHO Grade 3 at doses >1500 mg/m ²)	Less marked non-hematological toxicities

Pharmacokinetic analysis revealed a linear correlation between the administered dose and the area under the curve (AUC) for both schedules. Antitumor activity was observed, including one complete response and nine partial responses, with notable activity in ovarian cancer. This led to further investigation in this disease.

Phase II Clinical Trial in Refractory Ovarian Cancer

A Phase II study was conducted in 42 patients with recurrent or platinum-resistant advanced ovarian cancer.

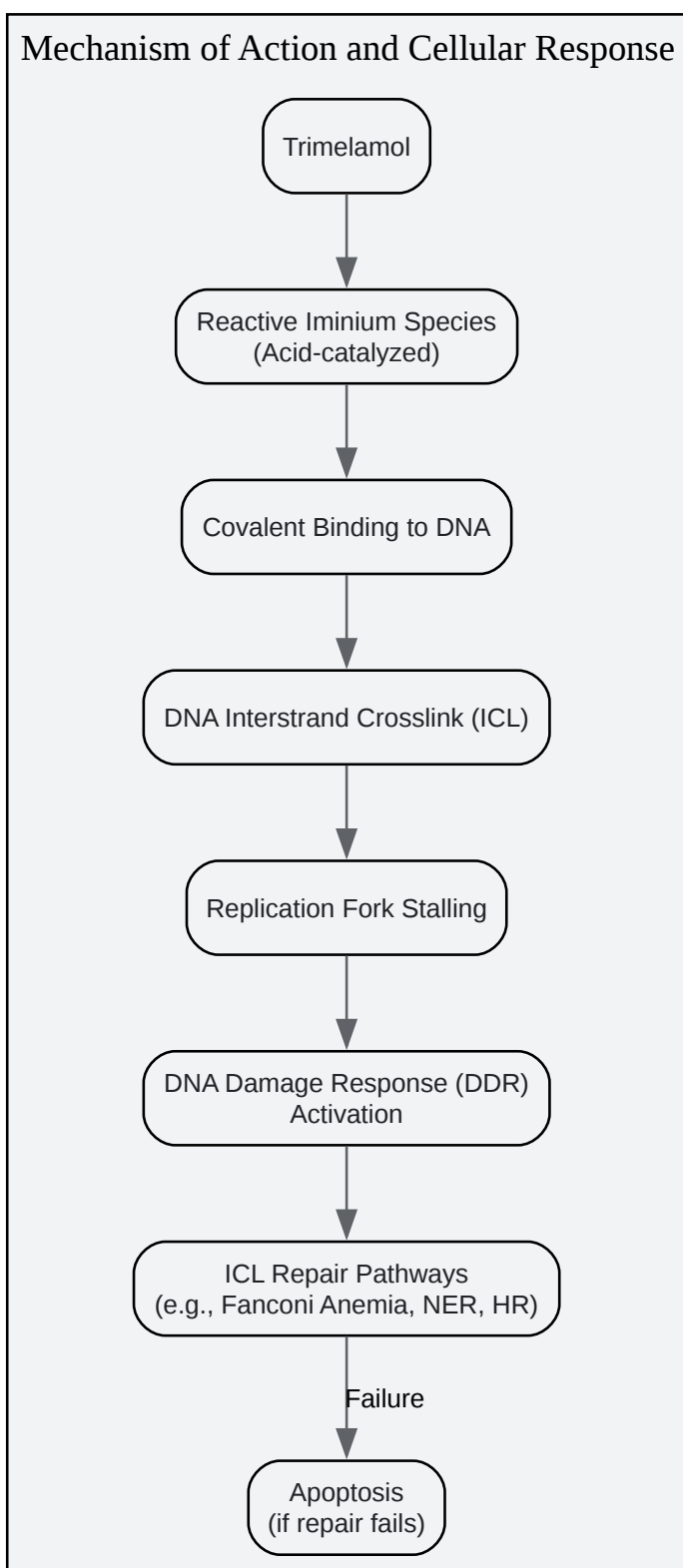
Trial Design and Key Results:

- Patient Population: 42 patients with recurrent or platinum-complex resistant advanced ovarian cancer.
- Dosing Schedule: 800 mg/m² administered intravenously daily for 3 days.
- Objective Response Rate: 9.5% (1 complete response, 3 partial responses, and 5 minor responses).
- Toxicity: The primary toxicities were nausea and vomiting, with minor myelosuppression.

The study concluded that **Trimelamol** has limited activity in refractory ovarian cancer.

Mechanism of Action: DNA Interstrand Crosslinking and Cellular Response

Trimelamol exerts its cytotoxic effects through the formation of DNA interstrand crosslinks (ICLs). This process is acid-catalyzed and is thought to involve the formation of a reactive iminium species that can covalently bind to nucleophilic sites on DNA bases, particularly guanine.



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Caption: **Trimelamol**'s mechanism of action and the cellular response.

The formation of ICLs physically prevents the separation of the two DNA strands, which is a critical step in both DNA replication and transcription. When a replication fork encounters an ICL, it stalls, triggering a complex cellular DNA damage response (DDR). Several DNA repair pathways are involved in the recognition and attempted repair of ICLs, including the Fanconi anemia (FA) pathway, nucleotide excision repair (NER), and homologous recombination (HR). If the damage is too extensive or cannot be repaired, the cell is directed towards apoptosis, or programmed cell death.

Conclusion

Trimelamol represents a rational design of a second-generation s-triazine anticancer agent with an improved pharmacological profile over its predecessor, hexamethylmelamine. Its development from synthesis through preclinical and clinical evaluation provides a valuable case study in cytotoxic drug development. While it demonstrated a clear mechanism of action and some clinical activity, particularly in ovarian cancer, its efficacy in the refractory setting was limited. The insights gained from the study of **Trimelamol** and other DNA crosslinking agents continue to inform the development of novel cancer therapeutics that target DNA replication and repair pathways.

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